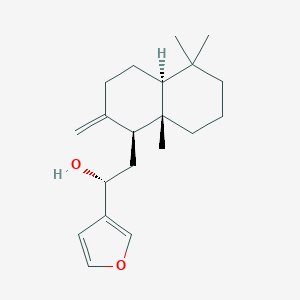

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene

Vue d'ensemble

Description

Le Diclofop est un herbicide sélectif post-émergence principalement utilisé pour contrôler les mauvaises herbes graminées annuelles dans diverses cultures, notamment le blé, l'orge et le seigle . Le Diclofop appartient au groupe des herbicides aryloxyphénoxypropanoates et est reconnu pour son efficacité contre l'avoine sauvage et d'autres graminées annuelles .

Méthodes De Préparation

Le diclofop-méthyle est synthétisé par un processus en plusieurs étapes impliquant l'estérification de l'acide diclofop. La voie de synthèse implique généralement les étapes suivantes :

Synthèse de l'acide diclofop : L'acide diclofop est synthétisé en faisant réagir le 2,4-dichlorophénol avec l'acide 4-chlorophénoxyacétique en présence d'une base telle que l'hydroxyde de sodium.

Estérification : L'acide diclofop est ensuite estérifié avec du méthanol en présence d'un catalyseur tel que l'acide sulfurique pour former le diclofop-méthyle.

Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus est soigneusement contrôlé pour garantir la qualité et la constance du produit final .

Analyse Des Réactions Chimiques

Le diclofop subit diverses réactions chimiques, notamment :

Hydrolyse : Le diclofop-méthyle est rapidement hydrolysé en acide diclofop dans le sol et l'eau.

Oxydation : Le diclofop peut subir des réactions d'oxydation, en particulier en présence de puissants agents oxydants.

Substitution : Le diclofop peut participer à des réactions de substitution, en particulier celles impliquant ses groupes phénoxy.

Les réactifs courants utilisés dans ces réactions comprennent l'eau pour l'hydrolyse, le peroxyde d'hydrogène pour l'oxydation et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent l'acide diclofop et ses dérivés .

4. Applications de la Recherche Scientifique

Le diclofop a plusieurs applications de recherche scientifique :

Agriculture : Le diclofop est largement utilisé comme herbicide pour contrôler les mauvaises herbes graminées dans les cultures céréalières.

Sciences de l'environnement : Les recherches sur le diclofop comprennent des études sur son devenir environnemental, sa dégradation et son élimination des systèmes aquatiques.

5. Mécanisme d'Action

Le diclofop exerce ses effets herbicides en inhibant l'acétyl-CoA carboxylase (ACCase), une enzyme essentielle à la biosynthèse des acides gras dans les plantes . Cette inhibition perturbe la production d'acides gras essentiels, entraînant la mort des mauvaises herbes graminées sensibles. La cible moléculaire du diclofop est l'enzyme ACCase, et la voie impliquée est la voie de biosynthèse des acides gras .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C20H30O2

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structure : The compound features a unique labdane skeleton with an epoxy group at positions 15 and 16 and a hydroxyl group at position 12.

Biological Applications

-

Antimicrobial Activity

- Studies have shown that 15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell death.

-

Anti-inflammatory Effects

- The compound has been investigated for its potential anti-inflammatory effects, particularly in models of chronic inflammation. It modulates key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses.

-

Cancer Research

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. It has been shown to affect cell cycle regulation and promote the activation of caspases, essential for programmed cell death.

-

Neuroprotective Properties

- Research suggests that this compound may have neuroprotective effects by modulating neuronal signaling pathways and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of various concentrations of this compound against common pathogens. Results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a natural antimicrobial agent.

-

Anti-inflammatory Mechanism Investigation

- In vitro experiments using macrophage cell lines showed that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests its utility in developing therapies for inflammatory diseases.

-

Cancer Cell Line Analysis

- Research involving human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This positions it as a candidate for further development in cancer therapeutics.

Mécanisme D'action

Diclofop exerts its herbicidal effects by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants . This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible grass weeds. The molecular target of diclofop is the ACCase enzyme, and the pathway involved is the fatty acid biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Le diclofop appartient au groupe des herbicides aryloxyphénoxypropanoates, qui comprend d'autres composés tels que le fénoxaprop, le fluazifop et le quizalofop . Comparé à ces composés similaires, le diclofop est unique en raison de son activité spécifique contre l'avoine sauvage et de son hydrolyse relativement rapide en acide diclofop dans l'environnement . Cette hydrolyse rapide rend le diclofop moins persistant dans l'environnement par rapport à certains autres herbicides du même groupe .

Composés Similaires

Fénoxaprop : Un autre herbicide aryloxyphénoxypropanoate utilisé pour contrôler les mauvaises herbes graminées.

Fluazifop : Connu pour son efficacité contre un large éventail de mauvaises herbes graminées.

Quizalofop : Utilisé pour la lutte post-émergence contre les mauvaises herbes graminées annuelles et vivaces.

Activité Biologique

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene, a labdane-type diterpene, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique molecular structure, which includes an epoxy group and a hydroxyl functional group, contributing to its diverse biological properties. The following sections will explore its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 61597-55-5

- Structural Characteristics :

- Contains an epoxy group at positions 15 and 16.

- Hydroxyl group at position 12R.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 302.45 g/mol |

| CAS Number | 61597-55-5 |

Antimicrobial Activity

Research has indicated that labdane-type diterpenes exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Cytotoxic Effects

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Study on Antimicrobial Activity : A study published in the Journal of Natural Products demonstrated that labdane-type diterpenes, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was found to be particularly effective against antibiotic-resistant strains.

- Antioxidant Activity Assessment : Research conducted by Zhang et al. (2023) in Food Chemistry evaluated the antioxidant properties of various labdane derivatives. The study concluded that this compound showed superior radical scavenging activity compared to other tested compounds.

- Cytotoxicity Study : A recent investigation published in Cancer Letters assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Propriétés

IUPAC Name |

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-HLNWXESRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.